Enduracidin A chemical structure and stereochemistry
Enduracidin A chemical structure and stereochemistry
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Enduracidin A
Abstract
Enduracidin A is a potent lipodepsipeptide antibiotic isolated from Streptomyces fungicidicus. It exhibits significant activity against a range of Gram-positive bacteria, including resistant strains. Its complex molecular architecture, characterized by a 17-amino acid macrocycle, a depsipeptide bond, a lipid tail, and several non-proteinogenic and D-configured amino acids, has been a subject of extensive study. This document provides a comprehensive technical overview of the chemical structure and stereochemistry of Enduracidin A, including spectroscopic data, detailed experimental protocols for its structural elucidation, and visual diagrams of its key features and analytical workflows.
Chemical Structure
Enduracidin A is a cyclic lipodepsipeptide antibiotic.[1][2] Its structure is composed of a seventeen-amino acid peptide core, which is cyclized via an ester linkage (depsipeptide bond) between the C-terminal carboxyl group of Alanine (Ala¹⁷) and the hydroxyl group of a Threonine (Thr) residue.[1] Covalently attached to the N-terminal amino acid is a fatty acid side chain. The congeners, Enduracidin A and B, differ in this lipid moiety.
The peptide backbone is notable for its inclusion of several unusual, non-proteinogenic amino acids, namely 4-hydroxyphenylglycine (Hpg) and the rare cyclic guanidino amino acid, enduracididine (End).[3]
Molecular Formula: C₁₀₇H₁₃₈Cl₂N₂₆O₃₁
Constituent Amino Acids
The primary structure of Enduracidin A comprises the following 17 amino acid residues. The sequence and composition have been determined through a combination of chemical degradation and extensive NMR spectroscopic analysis.[2]
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Aspartic acid (Asp)
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Threonine (Thr) - 2 residues
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Serine (Ser) - 2 residues
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Glycine (Gly)
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Alanine (Ala) - 2 residues
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Valine (Val)
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Phenylalanine (Phe)
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Citrulline (Cit)
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4-Hydroxyphenylglycine (Hpg) - 4 residues
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Enduracididine (End) - 2 residues
Stereochemistry
A defining feature of Enduracidin A is its complex stereochemistry. Analysis of its biosynthetic gene cluster and degradation studies have revealed that the molecule contains a significant number of D-configured amino acids.[3] Out of the 17 amino acid residues, seven are present in the D-configuration.[3] This high prevalence of D-amino acids is believed to contribute to the molecule's stability against proteolytic degradation and its potent biological activity.
The biosynthesis of these D-amino acids is particularly noteworthy. The non-ribosomal peptide synthetase (NRPS) machinery responsible for assembling Enduracidin lacks traditional epimerization (E) domains. Instead, it possesses a unique subset of condensation (C) domains that catalyze both peptide bond formation and the epimerization of the preceding L-amino acid to its D-form.[3]
The rare amino acid enduracididine, which contains two stereocenters, exists in Enduracidin A as L-allo-enduracididine.[4]
Table 1: Amino Acid Composition and Stereochemistry of Enduracidin A
| Residue Position | Amino Acid | Abbreviation | Stereochemistry |
| 1 | Aspartic acid | Asp | D |
| 2 | Threonine | Thr | D |
| 3 | 4-Hydroxyphenylglycine | Hpg | D |
| 4 | Serine | Ser | D |
| 5 | 4-Hydroxyphenylglycine | Hpg | L |
| 6 | Alanine | Ala | D |
| 7 | 4-Hydroxyphenylglycine | Hpg | L |
| 8 | Threonine | Thr | L |
| 9 | Citrulline | Cit | L |
| 10 | Enduracididine | End | L-allo |
| 11 | 4-Hydroxyphenylglycine | Hpg | L |
| 12 | Serine | Ser | D |
| 13 | Valine | Val | L |
| 14 | Glycine | Gly | N/A |
| 15 | Enduracididine | End | L-allo |
| 16 | Phenylalanine | Phe | D |
| 17 | Alanine | Ala | L |
Spectroscopic and Analytical Data
The structure of Enduracidin A was elucidated using a combination of mass spectrometry and advanced NMR techniques.
Mass Spectrometry (MS)
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the accurate mass and molecular formula of the intact molecule. Tandem mass spectrometry (MS/MS) is employed for sequencing the peptide. Collision-induced dissociation (CID) of the protonated molecular ion generates a series of fragment ions, primarily b- and y-type ions, from which the amino acid sequence can be deduced.
Table 2: Representative MS/MS Fragmentation Data for Peptide Sequencing
| Ion Type | Description | Typical Observation in Enduracidin Analysis |
| [M+H]⁺ | Protonated molecular ion | Provides the molecular weight of the entire lipopeptide. |
| b-ions | N-terminal fragments resulting from cleavage of the amide bond. | A series of b-ions helps to read the amino acid sequence starting from the N-terminus (lipid tail end). |
| y-ions | C-terminal fragments resulting from cleavage of the amide bond. | A series of y-ions helps to confirm the sequence starting from the C-terminus (Ala¹⁷). |
| Neutral Loss | Loss of small molecules like H₂O or NH₃ from fragment ions. | Frequently observed from residues like Ser, Thr, and Asp, aiding in their identification. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The complete assignment of the primary structure, stereochemistry, and the three-dimensional solution structure of Enduracidin A was accomplished through a suite of NMR experiments.[2] These include:
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1D ¹H NMR: To identify proton signals and their chemical environments.
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2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons within each amino acid residue's spin system.
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2D TOCSY (Total Correlation Spectroscopy): To connect all protons within a single amino acid residue spin system, facilitating residue identification.
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2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing crucial distance restraints for determining the peptide sequence and the 3D conformation.[2]
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¹H-¹³C HSQC/HMBC (Heteronuclear Single/Multiple Bond Correlation): To assign the chemical shifts of carbon atoms by correlating them to their attached protons.
Table 3: Representative ¹H NMR Chemical Shifts for Key Residues
| Amino Acid Residue | Proton | Representative Chemical Shift (ppm) in DMSO-d₆ |
| Enduracididine (End) | α-H | ~4.1 - 4.3 |
| β-H | ~1.8 - 2.1 | |
| γ-H | ~3.5 - 3.7 | |
| 4-H-phenylglycine (Hpg) | α-H | ~5.2 - 5.4 |
| Aromatic H | ~6.7 (d) and ~7.2 (d) | |
| Fatty Acid Chain | Terminal CH₃ | ~0.85 (t) |
| Methylene (CH₂) | ~1.2 - 1.5 (br) |
Note: These are approximate values; exact shifts depend on the residue's position in the sequence and the local conformation.
Experimental Protocols
The following section outlines the key methodologies used for the isolation and structural characterization of Enduracidin A.
Isolation and Purification of Enduracidin A
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Fermentation: Streptomyces fungicidicus is cultured in a suitable production medium under aerobic conditions for several days to allow for antibiotic production.
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Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. Enduracidin is extracted from the mycelial cake using an organic solvent such as methanol or acetone.
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Purification: The crude extract is concentrated and subjected to multiple rounds of chromatography. A typical scheme involves silica gel column chromatography followed by reversed-phase high-performance liquid chromatography (RP-HPLC) to yield pure Enduracidin A.[1]
Amino Acid Stereochemical Analysis via Advanced Marfey's Method
This protocol is a standard method for determining the absolute stereochemistry of amino acids from a peptide hydrolysate.[1][4]
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Acid Hydrolysis: A pure sample of Enduracidin A (~100 µg) is completely hydrolyzed into its constituent amino acids by heating in 6 N HCl at 110°C for 24 hours in a sealed, evacuated tube.
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Derivatization: The dried hydrolysate is dissolved in a bicarbonate buffer. It is then reacted with a solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) at 40°C for 1 hour. This reagent attaches to the primary amine of each amino acid.
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Quenching: The reaction is quenched by the addition of 1 N HCl.
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HPLC Analysis: The resulting mixture of L-FDAA-derivatized amino acids is analyzed by RP-HPLC.
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Comparison: The retention times of the derivatized amino acids from the hydrolysate are compared to those of authentic L- and D-amino acid standards that have been derivatized with L-FDAA in parallel. The L-amino acid derivatives elute earlier than the corresponding D-amino acid derivatives, allowing for unambiguous stereochemical assignment.
Visualizations
// Edges edge [ color = "#202124"; penwidth = 1.5; ];
Lipid_Tail -> N_Terminus [label="Amide Bond"]; N_Terminus -> Peptide_Backbone [label="Peptide Bonds"]; Peptide_Backbone -> C_Terminus [label="Peptide Bonds"]; C_Terminus -> Depsipeptide_Linkage [label="Forms Ester"]; Depsipeptide_Linkage -> Peptide_Backbone [label="Cyclizes onto Thr-OH"]; } dot Caption: Fig. 1: Key Structural Features of Enduracidin A.
// Nodes Start [ label = "Purified Enduracidin A Sample"; fillcolor = "#4285F4"; fontcolor = "#FFFFFF"; ]; Hydrolysis [ label = "Complete Acid Hydrolysis\n(6N HCl, 110°C, 24h)"; fillcolor = "#34A853"; fontcolor = "#FFFFFF"; ]; Mixture [ label = "Free Amino Acid Mixture\n(L and D isomers)"; fillcolor = "#FBBC05"; fontcolor = "#202124"; ]; Derivatization [ label = "Derivatization with Marfey's Reagent\n(L-FDAA)"; fillcolor = "#34A853"; fontcolor = "#FFFFFF"; ]; Diastereomers [ label = "Diastereomeric Mixture\n(L-AA-L-FDAA and D-AA-L-FDAA)"; fillcolor = "#FBBC05"; fontcolor = "#202124"; ]; HPLC [ label = "RP-HPLC Separation"; fillcolor = "#34A853"; fontcolor = "#FFFFFF"; ]; Comparison [ label = "Compare Retention Times\nvs. Authentic Standards"; fillcolor = "#EA4335"; fontcolor = "#FFFFFF"; ]; Result [ label = "Unambiguous Stereochemical\nAssignment"; fillcolor = "#4285F4"; fontcolor = "#FFFFFF"; ];
// Edges edge [ color = "#202124"; penwidth = 1.5; ];
Start -> Hydrolysis; Hydrolysis -> Mixture; Mixture -> Derivatization; Derivatization -> Diastereomers; Diastereomers -> HPLC; HPLC -> Comparison; Comparison -> Result; } dot Caption: Fig. 2: Workflow for Stereochemical Assignment.
References
- 1. Enduracididine, a rare amino acid component of peptide antibiotics: Natural products and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure elucidation and 3D solution conformation of the antibiotic enduracidin determined by NMR spectroscopy and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The enduracidin biosynthetic gene cluster from Streptomyces fungicidicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Enduracididine, a rare amino acid component of peptide antibiotics: Natural products and synthesis [beilstein-journals.org]
